

## Application Notes and Protocols for CC-115 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CU-115   |           |
| Cat. No.:            | B3025965 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

CC-115 is a potent and selective dual inhibitor of the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1][2][3][4] By targeting these two key enzymes, CC-115 effectively disrupts critical cellular processes involved in cancer cell growth, proliferation, and DNA damage repair. These application notes provide detailed protocols for various cell-based assays to evaluate the efficacy and mechanism of action of CC-115 in cancer cell lines.

#### Mechanism of Action:

CC-115 exerts its anti-cancer effects through a dual mechanism:

- mTOR Kinase Inhibition: CC-115 inhibits both mTORC1 and mTORC2 complexes.[1]
   Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, such as
   S6 ribosomal protein and 4E-BP1, resulting in the suppression of protein synthesis and cell
   growth. Inhibition of mTORC2 blocks the phosphorylation of AKT at serine 473, a crucial step
   for its full activation, thereby impeding cell survival signals.
- DNA-PK Inhibition: CC-115 inhibits the catalytic subunit of DNA-PK (DNA-PKcs), a key
  enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand
  breaks. By blocking DNA-PK, CC-115 prevents the repair of DNA damage, leading to the



accumulation of genomic instability and ultimately apoptosis. Furthermore, inhibition of DNA-PK by CC-115 can indirectly reduce the phosphorylation of ATM and impair homologous recombination (HR), another major DNA repair pathway.

### **Data Presentation**

Table 1: In Vitro Kinase Inhibitory Activity of CC-115

| Kinase     | IC50 (nM) |
|------------|-----------|
| DNA-PK     | 13        |
| mTOR       | 21        |
| PI3K-alpha | 850       |
| ATM        | >30,000   |
| ATR        | >30,000   |

Source:

## Table 2: Growth Inhibition (GI50) of CC-115 in Various Cancer Cell Lines



| Cell Line                             | Cancer Type                | GI50 (μM)                                      |
|---------------------------------------|----------------------------|------------------------------------------------|
| PC-3                                  | Prostate Cancer            | 0.138                                          |
| NCI-H441                              | Non-Small Cell Lung Cancer | Not explicitly stated, but used in experiments |
| Hematological Cancers (various)       | Leukemia/Lymphoma          | 0.015 - 1.77                                   |
| Breast Cancers (various)              | Breast Cancer              | 0.015 - 1.77                                   |
| Hepatocellular Carcinomas (various)   | Liver Cancer               | 0.015 - 1.77                                   |
| Head and Neck Cancers<br>(various)    | Head and Neck Cancer       | 0.015 - 1.77                                   |
| Non-Small Cell Lung Cancers (various) | Lung Cancer                | 0.015 - 1.77                                   |

Note: A comprehensive list of GI50 values for 123 cell lines can be found in the supplementary data of the publication by Mortensen et al., Oncotarget, 2017.

# Experimental Protocols Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of CC-115 on the proliferation of cancer cells using a colorimetric MTT assay.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- CC-115 (dissolved in DMSO)
- · 96-well plates



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

#### Procedure:

- · Cell Seeding:
  - Trypsinize and count the cells.
  - $\circ$  Seed the cells in a 96-well plate at a density of 1,000-100,000 cells/well in 100  $\mu$ L of complete medium. The optimal seeding density should be determined empirically for each cell line.
  - Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Compound Treatment:
  - $\circ$  Prepare serial dilutions of CC-115 in complete medium. A typical concentration range to test is 0.01 to 10  $\mu$ M. Include a vehicle control (DMSO) at the same final concentration as in the highest CC-115 treatment.
  - Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CC-115 or vehicle control.
  - Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- MTT Addition and Incubation:
  - Add 10 μL of MTT solution (5 mg/mL) to each well.
  - Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization and Absorbance Reading:



- Add 100 μL of solubilization solution to each well.
- Incubate the plate at room temperature in the dark for at least 2 hours on an orbital shaker to ensure complete solubilization of the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the blank (medium only) from all readings.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Plot the percentage of viability against the log of the CC-115 concentration and determine the GI50 value using non-linear regression analysis.

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by CC-115 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

#### Materials:

- · Cancer cell line of interest
- Complete cell culture medium
- CC-115 (dissolved in DMSO)
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer



#### Procedure:

- Cell Seeding and Treatment:
  - Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of harvest.
  - Allow cells to attach overnight.
  - $\circ\,$  Treat the cells with various concentrations of CC-115 (e.g., 0.1, 1, 10  $\mu\text{M})$  and a vehicle control for 24-48 hours.

#### Cell Harvesting:

- For adherent cells, collect the culture medium (containing floating apoptotic cells) and then wash the attached cells with PBS.
- Trypsinize the adherent cells and combine them with the cells from the medium. For suspension cells, simply collect the cells by centrifugation.
- Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

#### Staining:

- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Transfer 100 μL of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

#### Flow Cytometry Analysis:

- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.



- Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
- Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic
   (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

## Western Blot Analysis of mTOR and DNA-PK Pathway Inhibition

This protocol outlines the procedure for detecting changes in the phosphorylation status of key proteins in the mTOR and DNA-PK signaling pathways following CC-115 treatment.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- CC-115 (dissolved in DMSO)
- Bleomycin (optional, to induce DNA damage)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- · Primary antibodies:
  - Phospho-S6 Ribosomal Protein (Ser235/236)
  - Total S6 Ribosomal Protein



- Phospho-AKT (Ser473)
- Total AKT
- Phospho-DNA-PKcs (Ser2056)
- Total DNA-PKcs
- β-actin or GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Lysis:
  - Seed cells and treat with CC-115 as described in the apoptosis assay protocol. For DNA-PK activation, cells can be co-treated with a DNA-damaging agent like bleomycin (e.g., 1.5 mU/mL for 2 hours) in the presence of CC-115.
  - After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
  - Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification and Sample Preparation:
  - Determine the protein concentration of each lysate using a BCA assay.
  - Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- SDS-PAGE and Protein Transfer:



- Load equal amounts of protein (20-40 μg) per lane onto an SDS-PAGE gel.
- Run the gel to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST for 5-10 minutes each.
  - Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
  - Wash the membrane again three times with TBST.
- Detection:
  - Incubate the membrane with a chemiluminescent substrate.
  - Capture the signal using an imaging system.
  - Quantify the band intensities and normalize to the loading control.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: CC-115 dual inhibition of mTOR and DNA-PK pathways.





Click to download full resolution via product page

Caption: General experimental workflow for evaluating CC-115.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells using GFP Based Reporter Systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 4. Video: Author Spotlight: Decoding DNA Repair by Extrachromosomal NHEJ Assay and HR Assays [jove.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CC-115 Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025965#cu-115-cell-based-assay-protocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com